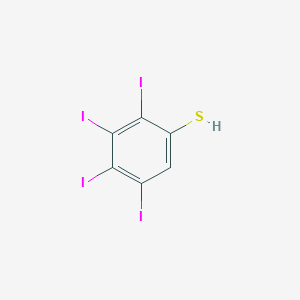

2,3,4,5-Tetraiodobenzene-1-thiol

Description

Significance of Aryl Thiols in Modern Organic Synthesis and Materials Science

Aryl thiols, the sulfur analogues of phenols, are indispensable building blocks in modern organic synthesis. wikipedia.org Their utility stems from the versatile reactivity of the thiol group, which can act as a potent nucleophile, a reducing agent, or a precursor to other sulfur-containing functionalities. sigmaaldrich.comnih.gov Aryl sulfides, readily synthesized from aryl thiols, are key structural motifs in various pharmaceuticals and serve as photoacid generators in industrial processes. organic-chemistry.org The high efficiency of thiol-based "click" reactions, such as thiol-ene additions, makes them ideal for constructing complex molecules under mild conditions. nih.gov

In the realm of materials science, aryl thiols are fundamental for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. taylorandfrancis.com This interaction facilitates the tailored functionalization of nanoparticles and surfaces for applications in nanoscience and electronics. Furthermore, the thiol group's capacity for cross-linking is exploited in the creation of advanced biomedical polymers, including hydrogels used for drug delivery, tissue engineering, and wound healing applications. sigmaaldrich.com The subtle, non-covalent interactions that thiols can engage in, such as S–H/π interactions with aromatic rings, are also crucial in determining the tertiary structure and stability of proteins and peptides. nih.gov

Interactive Table 1: Comparison of Physical Properties of Alcohols and Thiols A general comparison illustrating the key differences between alcohols and their analogous thiols.

| Property | Alcohols (R-OH) | Thiols (R-SH) | Rationale for Difference |

|---|---|---|---|

| Boiling Point | Higher | Lower | Oxygen's higher electronegativity leads to stronger hydrogen bonding between alcohol molecules compared to the weaker intermolecular forces between thiol molecules. |

| Acidity (pKa) | Higher (~16-18) | Lower (~10-11) | The S-H bond is weaker and longer than the O-H bond, and the resulting thiolate anion (RS⁻) is more stable than the alkoxide anion (RO⁻) because the negative charge is dispersed over a larger sulfur atom. nih.gov |

| Odor | Often faint, sweet | Strong, unpleasant | Many simple thiols have characteristic strong odors, often described as resembling garlic or rotten eggs. wikipedia.org |

Role of Halogenation, Particularly Heavy Halogenation, in Aromatic Systems

Halogenation is a cornerstone of electrophilic aromatic substitution, providing a reliable method for introducing halogen atoms onto an aromatic ring. wikipedia.orglumenlearning.com Halogenated aromatic compounds are prevalent in medicinal chemistry and industry, with examples including the antibiotic chloramphenicol (B1208) and the antimalarial drug chloroquine. ncert.nic.in Polyhalogenated compounds, which contain multiple halogen atoms, are a significant class of industrial chemicals. wikipedia.org

The identity of the halogen profoundly influences the properties of the resulting molecule. While fluorination reactions can be explosive and direct iodination is often endothermic and reversible, requiring an oxidizing agent to proceed, bromination and chlorination are more common. ncert.nic.inlibretexts.org Heavy halogens, particularly iodine, impart distinct characteristics to an aromatic system. The large atomic radius and high polarizability of iodine make it a strong participant in halogen bonding—a non-covalent interaction where the halogen acts as an electrophilic species. This can direct the solid-state packing of molecules, influencing crystal structures and material properties. Furthermore, the carbon-iodine bond is relatively weak, making it a useful synthetic handle that can be readily converted to other functional groups through cross-coupling reactions.

Historical Development of Synthetic Methodologies for Polyhalogenated Aromatics and Thiophenols

The synthesis of aryl thiols has evolved considerably over time. Early methods included the reduction of benzenesulfonyl chlorides with zinc and acid or the treatment of aryl diazonium salts with potassium ethyl xanthate, a process known as the Leuckart thiophenol reaction. wikipedia.orgorgsyn.org While functional, the xanthate method is often plagued by side reactions and potential hazards. orgsyn.org An alternative approach involves the Newman–Kwart rearrangement, which transforms phenols into the desired thiophenols. wikipedia.org More contemporary methods often rely on metal-catalyzed cross-coupling reactions, such as the copper-catalyzed coupling of aryl iodides with a sulfur source, which offers greater efficiency and functional group tolerance. organic-chemistry.org

The synthesis of polyhalogenated aromatics has a similarly rich history. The direct electrophilic halogenation of benzene (B151609) and its derivatives using a halogen and a Lewis acid catalyst is a classic and widely used technique. libretexts.org For the introduction of multiple iodine atoms, specific conditions are necessary due to the reversible nature of the reaction; an oxidizing agent such as nitric acid is typically required. ncert.nic.in An alternative route to polyhalogenated arenes is the Sandmeyer reaction, which converts a primary aromatic amine into a diazonium salt that can then be treated with a halide source. ncert.nic.in The synthesis of a polyhalogenated thiophenol would logically involve a combination of these strategies, either by introducing a thiol group onto a pre-halogenated ring or by halogenating an existing thiophenol or a precursor.

Interactive Table 2: Selected Synthetic Routes to Aryl Thiols A summary of key historical and modern methods for the synthesis of thiophenols and their derivatives.

| Method Name | Starting Material | Key Reagents | General Description | Reference |

|---|

| Leuckart Thiophenol Reaction | Aniline (B41778) (via diazonium salt) | 1. NaNO₂, H⁺ 2. Potassium Ethyl Xanthate 3. Alkali | The diazonium salt reacts with a xanthate, which is then hydrolyzed to yield the thiophenol. | wikipedia.org, orgsyn.org | | Sulfonyl Chloride Reduction | Aryl Sulfonyl Chloride | Zinc dust, Acid (e.g., H₂SO₄) | The sulfonyl chloride is reduced to the corresponding thiol. This method offers good yields for suitable substrates. | orgsyn.org | | Newman-Kwart Rearrangement | Phenol | 1. Dialkylthiocarbamoyl chloride 2. Heat | An O-aryl thiocarbamate, formed from a phenol, thermally rearranges to an S-aryl thiocarbamate, which is then hydrolyzed. | wikipedia.org | | Copper-Catalyzed C-S Coupling | Aryl Iodide | Sulfur powder, CuI, K₂CO₃, then a reducing agent (e.g., NaBH₄) | A modern cross-coupling approach that directly forms the C-S bond, offering good yields and functional group tolerance. | organic-chemistry.org |

Research Gaps and the Rationale for Investigating 2,3,4,5-Tetraiodobenzene-1-thiol

A thorough review of the scientific literature reveals a significant research gap concerning this compound; the compound remains largely uncharacterized. This lack of data presents a compelling opportunity for investigation. The rationale for studying this specific molecule is rooted in the unique combination of its structural features.

The dense polyiodinated framework is expected to confer properties distinct from less halogenated analogues. The four iodine atoms would significantly increase the molecule's molecular weight and could induce specific solid-state packing arrangements through intermolecular halogen bonding. This could lead to the development of novel crystalline materials with interesting optical or electronic properties.

Simultaneously, the thiol functional group provides a versatile point for chemical modification. sigmaaldrich.com It can be used to anchor the molecule to surfaces, act as a ligand for metal complexes, or participate in high-yield coupling reactions. nih.govtaylorandfrancis.com A key area of investigation would be to determine how the sterically bulky and electron-withdrawing environment created by the four adjacent iodine atoms modulates the intrinsic reactivity of the thiol group, including its acidity, nucleophilicity, and oxidation potential. The exploration of this compound could therefore provide access to new molecular building blocks for advanced materials, coordination chemistry, and supramolecular assembly.

Structure

2D Structure

3D Structure

Properties

CAS No. |

443683-30-5 |

|---|---|

Molecular Formula |

C6H2I4S |

Molecular Weight |

613.76 g/mol |

IUPAC Name |

2,3,4,5-tetraiodobenzenethiol |

InChI |

InChI=1S/C6H2I4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |

InChI Key |

LCQSTGFUYAKSMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)I)I)I)S |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,3,4,5 Tetraiodobenzene 1 Thiol

Retrosynthetic Analysis and Precursor Design for Polyiodinated Benzene (B151609) Scaffolds

The construction of a 2,3,4,5-tetraiodobenzene-1-thiol molecule begins with a retrosynthetic approach, which involves mentally deconstructing the target molecule to identify viable starting materials and synthetic transformations. The primary challenge lies in the controlled introduction of four iodine atoms and a thiol group onto a benzene ring with precise regiochemistry.

A logical retrosynthetic disconnection involves first removing the thiol group, leading to a pentaiodobenzene (B1615798) precursor. However, the selective functionalization of pentaiodobenzene at a single position to introduce a thiol group is a formidable task. A more practical approach involves retrosynthetically disconnecting the iodine atoms, suggesting a multi-step iodination of a simpler benzene derivative.

The precursor design often starts with commercially available, less substituted benzene derivatives. A common strategy is the direct iodination of benzene or substituted benzenes. However, achieving exhaustive and regioselective iodination to obtain the desired 1,2,3,4,5-pentasubstituted pattern is difficult due to the deactivating nature of iodine substituents. Alternative strategies might involve the use of directing groups to control the regioselectivity of iodination, followed by the removal or transformation of the directing group.

One potential precursor is 1,2,4,5-tetraiodobenzene (B1293384), which is commercially available. nih.gov However, introducing a thiol group at one of the remaining positions would require a method for C-H activation and subsequent thiolation, which can be challenging to achieve with high selectivity on a heavily halogenated ring.

A more tailored approach could involve the synthesis of a benzene ring already bearing a masked thiol group or a precursor to it, followed by a series of iodination steps. For instance, starting with a protected thiophenol and performing sequential iodinations could be a viable route, although controlling the regioselectivity of four successive iodinations would be a significant hurdle.

Methodologies for Thiol Group Introduction onto Highly Iodinated Aromatic Rings

The introduction of a thiol group onto a highly iodinated and electron-rich aromatic ring is a critical step in the synthesis of this compound. Several methodologies can be considered, each with its own advantages and limitations.

C-S Cross-Coupling Reactions from Aryl Iodides (e.g., Ni-Catalyzed, Cu-Catalyzed)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. nih.gov For a substrate like pentaiodobenzene, where all five positions are occupied by iodine, a selective C-I bond cleavage followed by coupling with a sulfur source is a potential route.

Nickel-Catalyzed Coupling: Nickel catalysts have shown promise in C-S cross-coupling reactions. worktribe.com These reactions often utilize a nickel catalyst in the presence of a ligand and a base to couple an aryl halide with a sulfur nucleophile. For a polyiodinated substrate, the challenge lies in achieving selective coupling at a single iodine position without side reactions at other sites. The reactivity of the C-I bonds may be similar, making regioselectivity difficult to control.

Copper-Catalyzed Coupling: Copper-catalyzed "Ullmann-type" couplings are another classic method for C-S bond formation. These reactions typically involve reacting an aryl iodide with a thiol in the presence of a copper catalyst and a base. Similar to nickel-catalyzed methods, achieving regioselectivity on a per-iodinated benzene ring is a significant challenge.

Table 1: Comparison of Ni- and Cu-Catalyzed C-S Cross-Coupling Reactions

| Feature | Nickel-Catalyzed Coupling | Copper-Catalyzed Coupling |

| Catalyst | Typically Ni(0) or Ni(II) complexes | Often Cu(I) salts or complexes |

| Sulfur Source | Thiols, thiourea (B124793), or other sulfur surrogates | Thiols, thiophenols |

| Reaction Conditions | Generally milder conditions | Often requires higher temperatures |

| Selectivity | Can be challenging for polyhalogenated substrates | Can also be difficult to control regioselectivity |

Isothiouronium Salt Intermediates and Subsequent Cleavage

A robust and often milder alternative to direct C-S cross-coupling involves the formation of S-aryl isothiouronium salts, which can then be hydrolyzed to the corresponding thiophenol. worktribe.comwikipedia.org This two-step process offers several advantages, including the use of odorless and stable thiourea as the sulfur source. worktribe.com

The first step typically involves a nickel-catalyzed cross-coupling of an aryl iodide with thiourea to form the S-aryl isothiouronium salt. worktribe.com This salt is often a stable, crystalline solid that can be isolated and purified. worktribe.com Subsequent cleavage of the isothiouronium salt to the thiol is usually achieved under basic conditions. wikipedia.org This method has been shown to be effective for a variety of aryl iodides. worktribe.com

Table 2: Synthesis of Thiophenols via Isothiouronium Salts

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Formation of Isothiouronium Salt | Aryl Iodide, Thiourea, Ni-catalyst, Ligand | S-Aryl Isothiouronium Salt |

| 2 | Cleavage to Thiol | S-Aryl Isothiouronium Salt, Base (e.g., NaOH) | Thiophenol |

Reduction of Sulfur-Containing Precursors (e.g., Sulfonyl Chlorides, Thiiranes)

Another synthetic avenue involves the introduction of a sulfur-containing functional group that can be subsequently reduced to a thiol.

Reduction of Sulfonyl Chlorides: Aryl sulfonyl chlorides are common precursors to thiophenols. google.comgoogle.com The reduction can be accomplished using various reagents, including zinc and acid, or catalytic hydrogenation with a palladium catalyst. google.comgoogle.comtaylorfrancis.com For the synthesis of this compound, this would require the preparation of the corresponding 2,3,4,5-tetraiodobenzene-1-sulfonyl chloride. This precursor could potentially be synthesized from a suitable aniline (B41778) derivative via diazotization followed by treatment with sulfur dioxide and copper(I) chloride (the Sandmeyer reaction).

Reduction of Thiiranes: While less common for aromatic thiols, the ring-opening of thiiranes (episulfides) can also yield thiols. This approach would necessitate the synthesis of a thiirane (B1199164) fused to the polyiodinated benzene ring, which is a synthetically complex target.

Table 3: Common Reducing Agents for Aryl Sulfonyl Chlorides

| Reducing Agent | Conditions | Notes |

| Zinc/Acid | Acidic medium | Can generate metal salt waste. google.com |

| Catalytic Hydrogenation (Pd catalyst) | Hydrogen gas, often under pressure | A cleaner method, often requires a base to neutralize HCl byproduct. google.comgoogle.com |

| Triphenylphosphine | Toluene | An efficient and convenient method. researchgate.net |

Nucleophilic Aromatic Substitution with Sulfur Nucleophiles

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The multiple iodine atoms in a polyiodinated benzene do exert an electron-withdrawing inductive effect, which could potentially facilitate SNA.

In the context of synthesizing this compound, if a suitable leaving group (other than iodine) were present on the ring, a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) could be used to introduce the thiol group. However, given that all substituents are iodine, this pathway would likely involve the displacement of one of the iodine atoms. The feasibility of this approach would depend on the relative reactivity of the C-I bonds and the ability of the polyiodinated ring to stabilize the negative charge in the Meisenheimer intermediate. libretexts.org The high polarizability of the C-I bond might make it a better leaving group compared to C-F, which is typically the best leaving group in SNA reactions due to the high electronegativity of fluorine. youtube.com

Chemo- and Regioselective Synthesis Considerations in Polyhalogenated Systems

The synthesis of a specific isomer like this compound from a polyhalogenated precursor requires careful consideration of chemo- and regioselectivity. nih.gov When multiple identical halogens are present, achieving selective reaction at a single, specific site is a significant challenge.

The inherent electronic and steric differences between the various C-I bonds in a molecule like pentaiodobenzene are subtle. The regioselectivity of a reaction can be influenced by factors such as the choice of catalyst, ligands, reaction temperature, and the nature of the attacking reagent. For instance, in cross-coupling reactions, the oxidative addition of the catalyst to a specific C-I bond might be favored due to slight differences in bond dissociation energies or steric accessibility. nih.gov

In the absence of strong directing groups, achieving high regioselectivity in the functionalization of a perhalogenated benzene ring is often difficult, and may lead to mixtures of isomers. Therefore, a successful synthesis of this compound would likely rely on a carefully designed, multi-step sequence that introduces the substituents in a controlled manner, rather than attempting a selective functionalization of a highly symmetric, polyiodinated precursor.

Optimization of Reaction Conditions and Process Efficiency for High-Yield Production

The efficient synthesis of this compound is contingent on the optimization of a multi-step reaction sequence. A plausible and strategic approach involves the initial synthesis of a polyiodinated aromatic precursor, followed by the introduction of the thiol group. A key challenge lies in the controlled introduction of multiple iodine atoms onto the benzene ring and the subsequent selective functionalization.

A viable strategy commences with the synthesis of a suitable polyiodinated benzene derivative, which can then be converted to the target thiol. Given the difficulty in controlling the direct tetra-iodination of aniline, a more practical route involves the preparation of a polyiodinated benzene, followed by the introduction of a functional group that can be converted to a thiol. One such pathway involves the synthesis of 2,3,4,5-tetraiodoaniline as a key intermediate, which can then undergo a Sandmeyer-type reaction to yield the desired thiol.

Synthesis of 2,3,4,5-Tetraiodoaniline Precursor

The synthesis of the crucial precursor, 2,3,4,5-tetraiodoaniline, is a significant undertaking. Direct iodination of aniline often leads to a mixture of products with varying degrees of iodination and poor regioselectivity. Therefore, a more controlled approach is necessary. Research into the iodination of anilines has shown that the reaction is sensitive to the choice of iodinating agent, solvent, and pH. niscpr.res.inuca.eduacs.org

A potential route to 2,3,4,5-tetraiodoaniline could involve the iodination of a less activated aniline derivative or the functionalization of a pre-iodinated benzene ring. For instance, the iodination of aniline itself with molecular iodine can be influenced by the reaction medium, with aqueous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) being studied for the kinetics of such reactions. niscpr.res.in The reactivity is highly dependent on the pH and the presence of activating or deactivating groups on the aniline ring. niscpr.res.in

To achieve the desired tetra-substitution pattern, a systematic optimization of the iodination reaction is paramount. This would involve screening various iodinating agents, such as iodine monochloride, N-iodosuccinimide (NIS), or molecular iodine in the presence of an oxidizing agent. The solvent system would also need careful consideration, with polar aprotic solvents potentially favoring the reaction.

Table 1: Hypothetical Optimization of the Iodination of an Aniline Derivative for the Synthesis of 2,3,4,5-Tetraiodoaniline

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Hypothetical Yield (%) |

| 1 | I₂ | Acetic Acid | 80 | 24 | None | 35 |

| 2 | ICl | Dichloromethane | 25 | 12 | None | 50 |

| 3 | NIS | Acetonitrile | 60 | 8 | H₂SO₄ (cat.) | 65 |

| 4 | I₂ / HIO₃ | Acetic Acid/H₂O | 100 | 18 | None | 70 |

| 5 | NIS | Trifluoroacetic Acid | 25 | 6 | None | 75 |

This table represents a hypothetical optimization study based on general principles of aromatic iodination and does not reflect actual experimental data for the synthesis of 2,3,4,5-tetraiodoaniline.

Conversion of 2,3,4,5-Tetraiodoaniline to this compound via Sandmeyer-Type Reaction

Once the 2,3,4,5-tetraiodoaniline precursor is obtained in high yield and purity, the subsequent conversion to the target thiol can be achieved through a Sandmeyer-type reaction. This classic transformation involves the diazotization of the primary aromatic amine, followed by the introduction of the thiol group using a suitable sulfur nucleophile. nih.govorganic-chemistry.orgquora.com

The optimization of the Sandmeyer reaction for this specific substrate would focus on two key stages:

Diazotization: The formation of the diazonium salt from 2,3,4,5-tetraiodoaniline requires carefully controlled conditions to prevent unwanted side reactions. Key parameters to optimize include the choice of acid (e.g., hydrochloric acid, sulfuric acid), the temperature (typically low, 0-5 °C), and the rate of addition of the nitrosating agent (e.g., sodium nitrite).

Thiolation: The introduction of the thiol group can be accomplished using various sulfur-containing reagents. A common method involves the use of potassium ethyl xanthate, followed by hydrolysis. Another approach is the use of sodium sulfide (B99878) or thiourea. The choice of the sulfur nucleophile and the reaction conditions will significantly impact the yield and purity of the final product. Copper catalysis is often employed in Sandmeyer reactions to facilitate the substitution. nih.gov

Table 2: Optimization of the Sandmeyer Thiolation of 2,3,4,5-Tetraiodoaniline

| Entry | Diazotization Conditions | Sulfur Reagent | Catalyst | Reaction Temperature (°C) | Hypothetical Yield (%) |

| 1 | NaNO₂, HCl, 0-5 °C | KSCN | CuSCN | 60 | 40 |

| 2 | NaNO₂, H₂SO₄, 0-5 °C | Potassium Ethyl Xanthate | None | 50 | 65 |

| 3 | NaNO₂, HCl, 0-5 °C | Na₂S₂ | None | 25 | 55 |

| 4 | t-BuONO, Acetonitrile | Thiophenol | None | 70 | 30 |

| 5 | NaNO₂, H₂SO₄, 0-5 °C | Thiourea | CuSO₄ | 60 | 75 |

This table illustrates a potential optimization strategy for the Sandmeyer thiolation step based on established methodologies.

Alternative Synthetic Routes and Optimization Considerations

Given the potential challenges in the synthesis of 2,3,4,5-tetraiodoaniline, alternative synthetic routes to this compound should be considered. One such alternative involves the direct thiolation of a suitable tetraiodobenzene derivative.

For instance, a copper-catalyzed coupling of a tetraiodobenzene with a sulfur source could be a viable option. Research has shown that aryl iodides can be coupled with elemental sulfur in the presence of a copper catalyst, followed by reduction to afford the corresponding aryl thiols. researchgate.net The optimization of such a reaction would involve screening different copper catalysts, ligands, bases, and solvents to achieve high conversion and selectivity.

Mechanistic Investigations and Chemical Reactivity of 2,3,4,5 Tetraiodobenzene 1 Thiol

Mechanistic Pathways of Thiol Group Formation in Polyiodinated Aromatic Systems

The introduction of a thiol group onto a polyiodinated aromatic ring, such as in the formation of 2,3,4,5-Tetraiodobenzene-1-thiol, can be approached through several synthetic strategies. Given the electron-withdrawing nature of the four iodine atoms, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr).

One plausible pathway involves the direct reaction of a suitable polyiodinated precursor, like hexaiodobenzene, with a sulfur nucleophile. A common source of the thiol group is sodium hydrosulfide (B80085) (NaSH) or other sulfide (B99878) salts. The reaction would proceed via an SNAr mechanism, where the nucleophilic sulfide attacks one of the carbon atoms bearing an iodine atom, leading to the displacement of an iodide ion. The high degree of iodination in the precursor would facilitate this reaction by stabilizing the intermediate Meisenheimer complex.

Alternatively, the thiol group can be introduced via a more controlled, multi-step sequence. For instance, a polyiodinated aryl halide can be converted into an organometallic species, such as an organolithium or Grignard reagent, through a halogen-metal exchange. This intermediate can then be reacted with elemental sulfur to form a thiolate, which upon acidic workup, yields the desired thiol. wikipedia.org However, the presence of multiple iodine atoms introduces challenges in achieving regioselectivity in the halogen-metal exchange step.

Another approach involves the use of protecting groups for the thiol functionality. For example, reacting the polyiodinated aryl halide with a protected thiol equivalent, such as a thiourea (B124793) followed by hydrolysis, can provide the target thiol. libretexts.org This method can offer better control and avoid side reactions like the formation of disulfides.

Table 1: Potential Synthetic Routes to this compound

| Reaction Type | Reagents | General Mechanism | Potential Challenges |

| Nucleophilic Aromatic Substitution | Hexaiodobenzene, NaSH | SNAr | Potential for multiple substitutions, disulfide formation |

| Halogen-Metal Exchange | Hexaiodobenzene, n-BuLi, then S8 | Formation of aryllithium, then nucleophilic attack on sulfur | Lack of regioselectivity, potential for side reactions |

| Thiourea Method | Hexaiodobenzene, Thiourea, then hydrolysis | SNAr followed by hydrolysis | Requires an additional deprotection step |

Reactivity Profile of the Thiol Moiety in this compound

The thiol group in this compound is expected to exhibit a rich reactivity profile, characteristic of aromatic thiols, but potentially influenced by the presence of the bulky and electron-withdrawing iodine substituents.

Aromatic thiols are readily oxidized to various sulfur-containing functional groups. Mild oxidizing agents, such as iodine or air, can convert this compound into the corresponding disulfide, bis(2,3,4,5-tetraiodophenyl) disulfide. nih.govnih.gov This reaction is often reversible upon treatment with a reducing agent.

Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can lead to the formation of sulfinic acids (R-SO2H) and ultimately sulfonic acids (R-SO3H). researchgate.net The electron-withdrawing nature of the polyiodinated ring might make the thiol group more susceptible to oxidation compared to less substituted thiophenols.

Table 2: Expected Oxidation Products of this compound

| Oxidizing Agent | Expected Product | Product Functional Group |

| I2, O2 | bis(2,3,4,5-tetraiodophenyl) disulfide | Disulfide |

| H2O2 (controlled) | 2,3,4,5-Tetraiodobenzenesulfinic acid | Sulfinic Acid |

| KMnO4, H2O2 (excess) | 2,3,4,5-Tetraiodobenzenesulfonic acid | Sulfonic Acid |

The thiol group is a potent nucleophile, especially in its deprotonated thiolate form. chemistrysteps.com Consequently, this compound can readily undergo S-alkylation reactions with alkyl halides to form the corresponding thioethers. jmaterenvironsci.com Similarly, S-arylation can be achieved through reactions with activated aryl halides, often catalyzed by transition metals like copper or iron. bohrium.comnih.gov The high acidity of the thiol proton, enhanced by the inductive effect of the iodine atoms, should facilitate the formation of the reactive thiolate anion under basic conditions.

The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft transition metals such as gold, silver, mercury, and platinum. nih.gov this compound is expected to form stable metal thiolate complexes with these metals. The presence of the four iodine atoms on the aromatic ring could influence the electronic properties and steric environment of the resulting complexes, potentially leading to novel materials with interesting catalytic or electronic properties.

Reactivity of the Polyiodinated Aromatic Core

The four carbon-iodine bonds in this compound are key sites for further functionalization of the aromatic ring. The high polarizability and relatively weak nature of the C-I bond make it susceptible to a variety of transformations, particularly transition metal-catalyzed cross-coupling reactions.

The polyiodinated aromatic core of this compound is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecular architectures.

Suzuki Coupling: The reaction with arylboronic acids in the presence of a palladium catalyst and a base would lead to the formation of poly-arylated benzene (B151609) derivatives. numberanalytics.comorganic-chemistry.org The reactivity of the different iodine atoms might be influenced by steric hindrance from the adjacent thiol group.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, would yield substituted alkynylbenzene derivatives. researchgate.netwikipedia.org This reaction is a powerful tool for the construction of rigid, linear structures.

Heck Reaction: The palladium-catalyzed reaction with alkenes would result in the formation of styrenyl-type compounds. organic-chemistry.orglibretexts.org The regioselectivity of the alkene addition could be influenced by the electronic and steric environment of the polyiodinated ring.

The differential reactivity of the iodine atoms, due to their different steric and electronic environments, could potentially allow for selective and sequential cross-coupling reactions, further enhancing the synthetic utility of this molecule.

Table 3: Potential Cross-Coupling Reactions of the Polyiodinated Core

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product Type |

| Suzuki | Arylboronic acid | Pd(0) catalyst, Base | Poly-aryl substituted benzene |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted benzene |

| Heck | Alkene | Pd(0) catalyst, Base | Styrenyl-substituted benzene |

Halogen Bonding Interactions and Their Influence on Reactivity

The profusion of iodine atoms on the benzene ring of this compound profoundly influences its intermolecular interactions, primarily through the phenomenon of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This capacity is particularly pronounced in iodine due to its large, polarizable electron cloud, which can lead to an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a σ-hole along the axis of the carbon-iodine bond.

In the solid state and in solution, the iodine atoms of this compound are expected to act as potent halogen bond donors. The presence of four iodine atoms offers multiple sites for such interactions, potentially leading to the formation of complex supramolecular assemblies. These interactions can significantly influence the compound's physical properties, such as its melting point and solubility, as well as its chemical reactivity.

The thiol group, with its lone pairs of electrons on the sulfur atom, can act as a halogen bond acceptor. This could lead to intramolecular or intermolecular halogen bonding between an iodine atom and the sulfur atom. Such interactions could stabilize specific conformations of the molecule, potentially influencing the orientation of the thiol group relative to the benzene ring and thereby affecting its accessibility and nucleophilicity in chemical reactions.

Furthermore, in the presence of other nucleophilic species, the iodine atoms of this compound would compete as halogen bond donors. The strength of these interactions would be modulated by the nature of the nucleophile and the steric environment around each iodine atom. Theoretical studies on halobenzene dimers have shown that the binding energies of halogen-halogen interactions increase with the size of the halogen atom, with iodine forming the strongest bonds. nih.gov This suggests that I···I and I···S interactions could play a significant role in the condensed-phase behavior of this compound.

The influence of halogen bonding on reactivity can be substantial. The formation of a halogen bond to a Lewis base can enhance the electrophilicity of the carbon to which the iodine is attached, making it more susceptible to nucleophilic attack. This pre-activation of the C-I bond could facilitate substitution reactions.

Influence of Substituents on Electronic and Steric Effects in Reaction Pathways

The reactivity of this compound is governed by the interplay of the electronic and steric effects of the four iodine atoms and the thiol group. The thiol group (-SH) is generally considered to be an ortho, para-directing group and is weakly activating in electrophilic aromatic substitution. However, in a molecule as heavily substituted as this compound, the dominant reaction pathways are more likely to involve the thiol group itself or nucleophilic aromatic substitution of one or more iodine atoms.

Electronic Effects:

The four iodine atoms exert a significant inductive electron-withdrawing effect (-I) due to their electronegativity. This effect deactivates the benzene ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr). The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate (a Meisenheimer complex). The electron-withdrawing iodine atoms would help to stabilize the negative charge of this intermediate, thus favoring the reaction.

Conversely, iodine can also exert a weak, resonance-based electron-donating effect (+R) by sharing its lone pair electrons with the aromatic π-system. However, with four iodine atoms, the strong cumulative -I effect is expected to dominate, rendering the benzene ring electron-deficient.

The thiol group itself is a potent nucleophile, especially in its deprotonated thiophenolate form (-S⁻). This high nucleophilicity makes it reactive towards a variety of electrophiles.

Steric Effects:

The sheer size of the four iodine atoms creates a highly crowded steric environment around the benzene ring. This steric hindrance would significantly impact the approach of reagents to the aromatic ring and the thiol group.

Reactions at the Thiol Group: The iodine atoms at the 2- and 5- (or ortho) positions to the thiol group will sterically hinder its reactivity. Reactions such as alkylation or oxidation of the thiol group may be slower compared to less substituted thiophenols.

Nucleophilic Aromatic Substitution: Steric hindrance will also play a crucial role in determining the regioselectivity of any nucleophilic aromatic substitution. The iodine atoms at the 3- and 4- (or meta and para) positions are less sterically encumbered than those at the 2- and 5- positions. Therefore, a nucleophile would likely preferentially attack the carbon atoms at positions 3 or 4. However, the position of the departing iodine atom would also depend on the relative stability of the resulting intermediate, which is influenced by the electronic effects of the remaining substituents.

The table below summarizes the expected influence of the substituents on the reactivity of this compound.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| -SH | 1 | Weakly activating, o,p-directing | Moderate | Directs reactivity of the thiol group; sterically hindered by adjacent iodine atoms. |

| -I | 2, 5 | -I (strong), +R (weak) | High | Sterically hinders the thiol group; activates the ring for SNAr but is a sterically hindered site for attack. |

| -I | 3, 4 | -I (strong), +R (weak) | Moderate | Activates the ring for SNAr; more accessible sites for nucleophilic attack compared to positions 2 and 5. |

Advanced Spectroscopic and Analytical Characterization of 2,3,4,5 Tetraiodobenzene 1 Thiol

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and provide a unique "fingerprint" for the molecule. nih.govgoogle.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by several key absorptions. A weak but sharp band corresponding to the S-H stretching vibration is expected around 2550-2600 cm⁻¹. The aromatic C-H stretch for the single proton at C6 would appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1300-1500 cm⁻¹ region. The C-I stretching vibrations typically occur at low frequencies, in the far-infrared region (below 600 cm⁻¹), which may be outside the range of standard mid-IR spectrophotometers. The presence of iodine is sometimes indicated by a characteristic band around 730 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S-H stretch is also observable in Raman spectra. Aromatic ring vibrations often give strong Raman signals. This technique is particularly useful for identifying the C-I and C-S bonds, which can be challenging to assign in IR spectra.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Technique |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | IR, Raman |

| Thiol S-H Stretch | 2550 - 2600 | Weak | IR, Raman |

| Aromatic C=C Stretch | 1300 - 1500 | Medium-Strong | IR, Raman |

| C-H Out-of-Plane Bend | 800 - 900 | Strong | IR |

| C-S Stretch | 600 - 800 | Medium-Weak | IR, Raman |

| C-I Stretch | 400 - 600 | Medium-Strong | Raman, Far-IR |

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis for Elemental Composition

HRMS is a powerful technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. mdpi.com For C₆H₂I₄S, HRMS would provide a high-accuracy mass measurement that confirms this specific formula.

Isotopic pattern analysis is crucial for confirming the presence and number of certain elements. numberanalytics.comnih.gov Iodine is monoisotopic (¹²⁷I, 100% abundance). wikipedia.org Sulfur, however, has a characteristic isotopic signature with a major isotope ³²S (94.99%) and a minor isotope ³⁴S (4.25%). This results in a distinct "M+2" peak in the mass spectrum with an intensity of approximately 4.4% relative to the monoisotopic peak (M). The presence of four iodine atoms and one sulfur atom would create a unique and easily identifiable isotopic cluster, providing definitive evidence for the elemental composition.

| Property | Value | Significance |

| Molecular Formula | C₆H₂I₄S | |

| Monoisotopic Mass | 593.5712 u | Confirms elemental composition via HRMS. |

| Average Mass | 593.70 g/mol | |

| Key Isotopic Peaks | M, M+1, M+2 | M+1 arises from ¹³C. M+2 is characteristic of the presence of sulfur (³⁴S). |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides the unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. For 2,3,4,5-Tetraiodobenzene-1-thiol, this technique would confirm the substitution pattern on the benzene ring.

Furthermore, X-ray crystallography reveals the supramolecular architecture, which describes how molecules pack together in the crystal lattice. In this case, two types of significant non-covalent interactions are anticipated:

Halogen Bonding: The highly polarizable iodine atoms can act as halogen bond donors, forming directional interactions with electron-donating atoms. This could lead to I···I or I···S interactions, organizing the molecules into specific one-, two-, or three-dimensional networks. Studies on 1,2,4,5-tetraiodobenzene (B1293384) have shown the importance of I···I intermolecular interactions in its crystal packing. researchgate.net

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H). It could form hydrogen bonds with the sulfur atom of a neighboring molecule (S-H···S) or potentially with an iodine atom (S-H···I), further influencing the crystal packing.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like benzene exhibit characteristic π → π* transitions. quimicaorganica.org The benzene spectrum shows primary bands around 184 and 204 nm and a secondary, vibrationally structured band around 256 nm. quimicaorganica.orgup.ac.za

The introduction of substituents significantly alters the spectrum. The thiol (-SH) and iodine (-I) atoms are auxochromes, meaning they possess non-bonding electrons that can interact with the benzene π-system. This interaction typically causes a bathochromic (red) shift, moving the absorption bands to longer wavelengths. up.ac.za Therefore, this compound is expected to absorb at longer wavelengths than unsubstituted benzene, likely with its main absorption bands shifted into the 220-300 nm range or beyond. nist.govlibretexts.org

Chiroptical Studies: Chiroptical techniques, such as circular dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule (it possesses a plane of symmetry), it will not exhibit a CD spectrum. It is optically inactive.

Elemental Analysis and Chromatographic Purity Assessment Techniques

Elemental Analysis: Combustion analysis provides the weight percentage of carbon and hydrogen. Specific methods are used for sulfur and iodine determination. The experimentally determined percentages are compared with the calculated theoretical values to support the assigned molecular formula.

| Element | Theoretical Weight Percentage (%) |

| Carbon (C) | 12.14 |

| Hydrogen (H) | 0.34 |

| Iodine (I) | 85.50 |

| Sulfur (S) | 5.40 |

Chromatographic Purity Assessment: Chromatographic techniques are essential for verifying the purity of a sample.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of aromatic compounds. A pure sample should ideally show a single peak under various conditions.

Gas Chromatography (GC): Due to the low volatility and potential for thermal degradation of a heavily iodinated compound, GC may be less suitable. Furthermore, the reactive nature of the thiol group can lead to poor peak shape and column interactions. Derivatization of the thiol group can sometimes mitigate these issues. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 2,3,4,5 Tetraiodobenzene 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,3,4,5-Tetraiodobenzene-1-thiol. These calculations can elucidate the distribution of electrons within the molecule and identify the key molecular orbitals involved in chemical reactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiol group, specifically the sulfur atom with its lone pairs of electrons, and to a lesser extent, the π-system of the benzene (B151609) ring. The LUMO is likely to be associated with the antibonding orbitals of the carbon-iodine bonds (σ* C-I), influenced by the high polarizability and electronegativity of the iodine atoms. nih.gov The presence of four iodine atoms would significantly lower the energy of the LUMO, making the molecule a potential electron acceptor.

Table 1: Predicted Molecular Orbital Properties of this compound This table presents hypothetical values for illustrative purposes, based on calculations of similar halogenated aromatic compounds.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Geometrical Optimization and Conformational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule. loni.org By performing a geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and therefore most stable, conformation of this compound.

The steric hindrance caused by the four bulky iodine atoms arranged on adjacent carbons will significantly influence the geometry of the benzene ring, potentially causing some deviation from perfect planarity. The orientation of the thiol group (S-H) relative to the benzene ring is another important conformational feature. The S-H bond may lie in the plane of the ring or be oriented perpendicular to it, with the most stable conformation determined by a balance of steric and electronic effects.

Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for such calculations on halogenated and sulfur-containing molecules. researchgate.netnih.gov These methods provide a good balance between computational cost and accuracy.

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical yet plausible bond lengths and angles based on known values for similar structures.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | 1.78 Å |

| S-H Bond Length | 1.35 Å |

| Average C-I Bond Length | 2.10 Å |

| C-C-S Bond Angle | 121° |

| C-S-H Bond Angle | 98° |

| C-C-I Bond Angle | 119° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its potential future identification and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. The chemical shifts of the two aromatic protons would be significantly influenced by the electron-withdrawing effects of the four iodine atoms and the thiol group. The carbon atoms bonded to iodine would exhibit characteristic shifts in the ¹³C NMR spectrum.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations. Key predicted frequencies would include the S-H stretching vibration, C-S stretching, C-I stretching vibrations, and various aromatic C-H and C-C vibrations.

Table 3: Predicted Spectroscopic Data for this compound This table provides illustrative predicted spectroscopic values.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (aromatic H) | 7.5 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (C-I) | 90 - 100 ppm |

| ¹³C NMR | Chemical Shift (C-S) | 130 - 140 ppm |

| IR | S-H Stretch | ~2550 cm⁻¹ |

| IR | C-I Stretch | 500 - 600 cm⁻¹ |

Theoretical Investigation of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for investigating the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.

The thiol group is a common site for various reactions. masterorganicchemistry.com For example, its deprotonation to form the thiolate anion would be a key step in many nucleophilic substitution reactions. masterorganicchemistry.com Computational models can predict the pKa of the thiol group, providing insight into its acidity. nih.gov The thiolate, being a strong nucleophile, could then participate in reactions such as S-alkylation or S-arylation.

Another area of interest is the potential for reductive dehalogenation, where one or more iodine atoms are removed. acs.org Theoretical calculations can help to understand the regioselectivity of such reactions, predicting which iodine atom is most susceptible to removal.

Analysis of Non-Covalent Interactions, Including Halogen Bonding and Thiolate Interactions

The structure of this compound is ripe for a variety of non-covalent interactions, which are crucial in supramolecular chemistry and crystal engineering.

Halogen Bonding: The iodine atoms in this molecule are excellent halogen bond donors. nih.govchemistryviews.org This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom, opposite to the C-I covalent bond. researchgate.net This positive region can interact favorably with electron-rich species (halogen bond acceptors) such as anions, lone pairs on heteroatoms (e.g., nitrogen, oxygen, or even the sulfur of another thiol molecule), or π-systems. nih.govacs.org The strength of these halogen bonds can be modulated by the electronic environment of the aromatic ring. chemistryviews.org

Thiolate Interactions: If the thiol group is deprotonated to a thiolate, the resulting negative charge on the sulfur atom makes it a potent nucleophile and a strong hydrogen bond acceptor. The thiolate could also participate in interactions with metal centers. Furthermore, the sulfur atom can act as a halogen bond acceptor, interacting with the σ-hole of an iodine atom on a neighboring molecule.

Predictive Models for Chemical Reactivity and Stability

Reactivity Indices: DFT calculations can provide various reactivity descriptors, such as Fukui functions, which identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. The local softness and electrophilicity index are other parameters that can be calculated to predict reactivity. Models like RegioSQM can predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.org

Stability: The stability of the molecule can be assessed through the calculation of its heat of formation and by analyzing potential decomposition pathways. rsc.orgresearchgate.net The high degree of iodination might make the molecule susceptible to deiodination under certain conditions, such as exposure to light or reducing agents. Computational models can explore the energetics of these decomposition processes. Hybrid DFT/ML models have also been developed to predict activation energies for certain reaction types. nih.gov

Exploration of Non Biological Research Applications for 2,3,4,5 Tetraiodobenzene 1 Thiol

Applications in Materials Science

No research data was found detailing the use of 2,3,4,5-Tetraiodobenzene-1-thiol as a precursor for organic semiconductors, a component in self-assembled monolayers, or as a building block for functional polymers.

Precursors for Organic Semiconductors and Optoelectronic Devices

There is no available literature on the application of this compound in the field of organic semiconductors or optoelectronic devices.

Components in Self-Assembled Monolayers (SAMs) on Metal Surfaces

While thiols are generally known to form self-assembled monolayers (SAMs) on metal surfaces like gold, northwestern.edursc.org no studies have been published that specifically utilize this compound for this purpose.

Building Blocks for Functional Polymers with Tunable Electronic Properties

The use of thiol-containing molecules as building blocks for functional polymers is an active area of research. nih.govresearchgate.netnih.gov However, there are no reports on the incorporation of this compound into polymeric structures.

Role in Coordination and Organometallic Chemistry

No studies were found that investigate the role of this compound in coordination or organometallic chemistry.

Ligand Design for Catalytic Systems

There is no evidence in the current scientific literature of this compound being used in ligand design for catalytic systems.

Synthesis of Novel Metal-Organic Frameworks (MOFs) or Coordination Polymers

The synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers often utilizes thiol-functionalized organic linkers. rsc.orgresearchgate.netrsc.org However, this compound has not been reported as a linker in the synthesis of any such materials.

Advanced Reagents in Synthetic Organic Chemistry

The highly substituted nature of this compound, featuring four iodine atoms, positions it as a potent reagent in modern synthetic organic chemistry, particularly in the realm of cross-coupling reactions. While direct studies on this specific molecule are not widely documented, its reactivity can be inferred from the well-established chemistry of polyiodinated aromatic compounds.

Aryl iodides are prized substrates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, due to the high reactivity of the carbon-iodine bond. The presence of four such bonds in this compound suggests its potential for sequential, site-selective functionalization. This would allow for the controlled introduction of different aryl, alkyl, or alkynyl groups, leading to the synthesis of complex, sterically hindered, and highly functionalized aromatic structures that would be challenging to produce through other methods.

The thiol group introduces another layer of synthetic utility. While it may require protection during certain cross-coupling reactions to prevent catalyst poisoning or unwanted side reactions, it also serves as a valuable functional handle for subsequent transformations. For instance, the thiol group can be alkylated, arylated, or oxidized to form sulfonyl derivatives, further expanding the molecular diversity achievable from this single precursor.

The synthesis of aryl thiols itself often proceeds from aryl iodides. A common method involves the copper-catalyzed reaction of an aryl iodide with a sulfur source, followed by reduction. organic-chemistry.org This suggests that this compound could potentially be synthesized from a pentaiodobenzene (B1615798) precursor, highlighting the interconnectedness of these synthetic strategies.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Potential Product | Key Features |

| Suzuki-Miyaura | Arylboronic acid | Poly-arylated benzene (B151609) thiol | Formation of C-C bonds; high functional group tolerance. organic-chemistry.org |

| Stille | Organostannane | Functionalized benzene thiol | Versatile for introducing various organic moieties. researchgate.net |

| Sonogashira | Terminal alkyne | Alkynyl-substituted benzene thiol | Creation of C-C triple bonds, useful in materials science. |

| Buchwald-Hartwig | Amine | Aminated benzene thiol | Formation of C-N bonds for pharmaceutical and material applications. |

This table is illustrative and based on the known reactivity of polyiodinated aromatic compounds.

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, stands to benefit significantly from building blocks like this compound. The key to its utility in this area lies in the phenomenon of halogen bonding.

A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.gov The iodine atoms in this compound, being large and polarizable, are excellent halogen bond donors. This property can be harnessed to direct the self-assembly of molecules into predictable and well-defined architectures, a cornerstone of crystal engineering.

The multiple iodine atoms on the benzene ring offer the potential for forming extended networks through halogen bonding. These interactions can be programmed by selecting appropriate halogen bond acceptors, such as pyridines, carbonyls, or other heteroatoms, to build one-, two-, or even three-dimensional supramolecular structures. nih.gov The directionality and strength of these bonds can be fine-tuned by the electronic nature of the substituents on the interacting molecules.

Furthermore, the thiol group can participate in hydrogen bonding, another powerful tool in supramolecular assembly. The interplay between the directional halogen bonds from the iodine atoms and the hydrogen bonds from the thiol group could lead to the formation of highly complex and functional supramolecular architectures. This dual-interaction capability makes this compound a particularly interesting candidate for the design of novel materials with tailored properties, such as porous solids for gas storage or stimuli-responsive materials.

Table 2: Supramolecular Interactions of this compound

| Interaction Type | Interacting Group on Molecule | Potential Partner | Resulting Assembly |

| Halogen Bonding | Iodine atoms | Nitrogen or oxygen-containing molecules | Chains, sheets, or 3D networks. nih.govacs.org |

| Hydrogen Bonding | Thiol group (-SH) | Hydrogen bond acceptors (e.g., ethers, amides) | Dimerization or extended chains. |

| π-π Stacking | Benzene ring | Other aromatic systems | Stacked columnar structures. manchester.ac.uk |

This table outlines the potential non-covalent interactions and their role in supramolecular assembly.

Future Perspectives and Emerging Research Avenues for Polyiodinated Aromatic Thiols

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2,3,4,5-Tetraiodobenzene-1-thiol and related polyiodinated aromatic thiols will likely focus on improving efficiency, safety, and sustainability. Current methods for producing highly iodinated benzenes often involve harsh conditions, such as using an excess of iodine with strong oxidizing agents under acidic conditions. Similarly, the synthesis of aromatic thiols can be challenging, with traditional routes sometimes involving malodorous reagents and producing significant waste.

Future research is anticipated to explore greener alternatives. This includes the development of catalytic systems for direct C-H iodination that offer high regioselectivity and reduce the need for stoichiometric activating agents. The use of solid-supported reagents or flow chemistry could also enhance safety and allow for easier purification of the polyiodinated intermediates.

For the introduction of the thiol group, methods avoiding the use of foul-smelling thiols are desirable. One promising approach is the use of thiourea (B124793) in the presence of a nickel catalyst to convert aromatic halides to thiols. Another avenue involves the use of xanthates as thiol surrogates, which are odorless and stable. Research into the direct conversion of a C-I bond to a C-SH group on a heavily substituted ring like tetraiodobenzene will be crucial.

A key challenge will be the selective functionalization of one iodine atom in a tetraiodinated benzene (B151609) ring to introduce the thiol group. Site-selective nucleophilic aromatic substitution (SNAr) reactions, which have been used to synthesize other functionalized pentaiodobenzenes, could be a viable strategy.

| Synthetic Step | Current Approaches | Future Directions |

| Polyiodination of Benzene | Excess iodine, strong oxidants, acidic conditions | Catalytic C-H iodination, flow chemistry, solid-supported reagents |

| Thiol Introduction | Nucleophilic displacement with alkyl thiolates, Sandmeyer reaction | Nickel-catalyzed thiolation with thiourea, use of xanthate surrogates |

| Selective Functionalization | Organomercury precursors | Site-selective SNAr reactions |

Unveiling Novel Reactivity Patterns and Transformation Pathways

The unique electronic environment of this compound, with four electron-withdrawing iodine atoms and an electron-donating thiol group, suggests a rich and complex reactivity profile waiting to be explored. The iodine atoms are excellent leaving groups in transition metal-catalyzed cross-coupling reactions, opening pathways to a vast array of derivatives. Future research will likely focus on systematically exploring these transformations to create libraries of novel compounds.

The thiol group itself is a versatile functional handle. It can be oxidized to form disulfides, which can be reversible, offering a route to dynamic materials. It can also participate in thiol-ene "click" chemistry, providing an efficient method for surface modification or polymer synthesis.

A particularly exciting area of future research lies in the potential for hypervalent iodine chemistry. The iodine atoms on the ring could be oxidized to form hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents and functional group transfer reagents. The interplay between the thiol group and a hypervalent iodine center on the same molecule could lead to novel intramolecular reactions and catalytic cycles.

| Reactive Site | Potential Transformations | Emerging Research Focus |

| C-I Bonds | Transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) | Development of selective, sequential cross-coupling reactions to create multifunctional molecules. |

| Thiol Group (-SH) | Oxidation to disulfides (-S-S-), alkylation to thioethers (-S-R), thiol-ene reactions | Use in dynamic covalent chemistry and for the synthesis of self-healing polymers. |

| Iodine Atoms | Formation of hypervalent iodine reagents (e.g., -IO, -IO2) | Exploration of intramolecular catalysis and the synthesis of novel organoiodine(III) and (V) compounds. |

| Aromatic Ring | Nucleophilic aromatic substitution (SNAr) | Investigation of the activating/deactivating effects of the thiol and multiple iodine substituents. |

Rational Design of Materials with Tailored Functionalities

The high iodine content and the presence of a thiol group make this compound an attractive building block for advanced materials. The iodine atoms can participate in halogen bonding, a strong and directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This opens up avenues for the design of liquid crystals, gels, and co-crystals with tailored optical and electronic properties.

The thiol group provides a strong anchoring point for binding to metal surfaces, particularly gold. This suggests applications in molecular electronics and the development of self-assembled monolayers (SAMs) with unique properties imparted by the polyiodinated aromatic ring.

Furthermore, this compound could serve as a monomer or cross-linker for the synthesis of novel polymers. Polythiophenes, for instance, are well-known conducting polymers, and incorporating a highly iodinated unit could significantly modify their electronic properties and lead to new sensory materials. The high electron density of the iodine atoms could also be exploited in the design of materials for iodine capture, for example, by incorporating this thiol into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

| Material Type | Role of this compound | Potential Applications |

| Supramolecular Materials | Halogen bond donor | Liquid crystals, gels, co-crystals with tunable properties |

| Self-Assembled Monolayers (SAMs) | Thiol anchor to metal surfaces | Molecular electronics, surface modification |

| Polymers | Monomer or cross-linker | Conducting polymers, sensory materials |

| Porous Materials (MOFs, COFs) | Functionalized building block | Iodine capture, catalysis, gas storage |

| Medical Materials | Radiopaque moiety | X-ray contrast agents |

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The future exploration of this compound will necessitate a highly interdisciplinary approach. Organic chemists will be needed to develop efficient synthetic routes and explore its reactivity. Inorganic chemists can investigate its coordination chemistry with various metals, both through the thiol group and potentially through halogen bonding to the iodine atoms. This could lead to the development of new catalysts or metallo-supramolecular architectures.

Materials chemists will play a crucial role in fabricating and characterizing novel materials based on this building block, including polymers, SAMs, and porous frameworks. The unique properties of these materials, such as their electronic conductivity, optical response, and adsorption capabilities, will require expertise in solid-state chemistry and physics.

Collaboration with computational chemists will also be vital for predicting the properties of new materials and understanding the nature of the non-covalent interactions, such as halogen bonding, that govern their assembly.

Addressing Challenges in Scale-Up and Industrial Relevance

For this compound to find widespread application, several challenges related to its scale-up and industrial relevance must be addressed. The cost and availability of starting materials for polyiodination are key considerations. The development of catalytic and continuous flow processes will be essential for making the synthesis more economically viable and environmentally friendly.

The handling of potentially hazardous reagents and intermediates in a large-scale setting will require careful process design and safety protocols. Furthermore, the stability of

Q & A

Basic Research Questions

Q. How can thiol group content in 2,3,4,5-Tetraiodobenzene-1-thiol be quantified using spectrophotometric methods?

- Methodology : Utilize UV-vis spectrophotometry with Ellman’s reagent (5,5'-dithiobis-2-nitrobenzoic acid, DTNB), which reacts with free thiols to produce a yellow chromophore measurable at 412 nm. Calibrate using a standard curve with known thiol concentrations (e.g., glutathione). Validate measurements by repeating under air-free conditions to exclude oxidative interference . For higher sensitivity, employ fluorescence-based assays like the Measure-iT™ Thiol Assay Kit, which uses a thiol-reactive probe (ex/em: 494/517 nm) and requires normalization against a blank to account for background reactions .

Q. What protocols ensure high-purity synthesis of thiolated compounds for self-assembled monolayers (SAMs)?

- Methodology : Purify synthetic products via column chromatography or recrystallization to remove thiol impurities (e.g., thioacetic acid), which can disrupt SAM formation. Validate purity using X-ray photoelectron spectroscopy (ESCA) to quantify surface sulfur content, as even 1% impurities can alter monolayer composition . For solvent selection, use absolute ethanol (1 mM thiol concentration) to minimize side reactions and ensure uniform monolayer deposition .

Q. How can thiol-functionalized polymers be characterized for degree of functionalization?

- Methodology : Perform disulfide reduction assays using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to liberate free thiols, followed by quantification via HPLC or LC-MS. Alternatively, use maleimide-based colorimetric assays (e.g., Maleimide Assay Kit), where thiols react with maleimide groups to form adducts measurable at 324 nm .

Advanced Research Questions

Q. How do maleimide:thiol molar ratios influence crosslinking efficiency in hydrogels?

- Methodology : Optimize ratios using response surface methodology (RSM). For example, a 1:1 to 2:1 maleimide:thiol ratio minimizes unreacted thiols while preventing intramolecular crosslinking. Validate via FT-IR (disappearance of maleimide’s 690 cm⁻¹ peak) and rheology to confirm gelation (≥90% gel fraction under 320–390 nm UV light for 1 second) . Data from RSM designs (e.g., Table III in ) show that excess EDC (>10 moles) increases thiol derivatization to 34.5% in hyaluronic acid systems .

Q. What kinetic models describe thiol-epoxy crosslinking initiated by tertiary amines?

- Methodology : Apply a mechanistic model accounting for initiator concentration (e.g., 1-methylimidazole), hydroxyl content, and off-stoichiometric thiol:epoxy ratios. Validate via differential scanning calorimetry (DSC) to track heat flow during curing. For DGEBA/S3 systems, the model accurately predicts reaction rates when hydroxyl groups are ≤5 wt%, with deviations <10% under isothermal conditions .

Q. How do environmental factors (pH, O₂) affect thiol-disulfide exchange in nonaqueous solvents?

- Methodology : Conduct kinetic studies under inert atmospheres (N₂/Ar) to exclude O₂-induced oxidation. Use disulfide probes (e.g., 5-thio-2-nitrobenzoic acid) and monitor chromophore development at λmax = 412 nm. Data show that [disulfide] ≫ [thiol] (10:1 ratio) minimizes side reactions, while pH 7–9 maximizes exchange rates in DMSO/THF .

Q. What strategies mitigate aggregation in thiol-containing biologics during freeze-thaw cycles?

- Methodology : Introduce cryoprotectants (e.g., sucrose, trehalose) at 5–10% w/v to stabilize free thiols. Quantify aggregation via size-exclusion chromatography (SEC) and free thiols via Ellman’s assay. For mAb-1 formulations, reducing thaw time from 2 hours to 30 minutes decreases aggregation by 40% (Table 5 in ) .

Contradictions & Validation

Q. How can discrepancies between spectrophotometric and chromatographic thiol quantification be resolved?

- Methodology : Cross-validate using both Ellman’s assay (UV-vis) and LC-MS with isotopic internal standards (e.g., ¹³C-cysteine). Spectrophotometric methods may overestimate thiol content due to interference from reducing agents (e.g., DTT), whereas LC-MS provides specificity but requires derivatization (e.g., with iodoacetamide) .

Q. What experimental conditions stabilize thiol-gold interfaces in SAMs for nanoscale applications?

- Methodology : Use atomic force microscopy (AFM)-based single-molecule force spectroscopy (SMFS) to measure bond strength. A 3.0 s waiting time ensures covalent S–Au bond formation, achieving rupture forces of 1.5–2.0 nN. Avoid high humidity (>60% RH), which reduces adhesion by 30% due to competitive water adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.